molecular formula C12H11N2O3P B14377274 {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid CAS No. 90155-47-8

{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid

Cat. No.: B14377274
CAS No.: 90155-47-8
M. Wt: 262.20 g/mol
InChI Key: PGOUCFBFRCLIHT-UHFFFAOYSA-N
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Description

{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further connected to a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid typically involves the diazotization of aniline derivatives followed by coupling with phosphonic acid derivatives. One common method includes the reaction of 4-aminobenzenephosphonic acid with nitrous acid to form the diazonium salt, which is then coupled with a phenyl group under controlled conditions .

Industrial Production Methods

Industrial production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diazenyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid is unique due to the presence of both the phosphonic acid and diazenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

90155-47-8

Molecular Formula

C12H11N2O3P

Molecular Weight

262.20 g/mol

IUPAC Name

(4-phenyldiazenylphenyl)phosphonic acid

InChI

InChI=1S/C12H11N2O3P/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H2,15,16,17)

InChI Key

PGOUCFBFRCLIHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)P(=O)(O)O

Origin of Product

United States

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